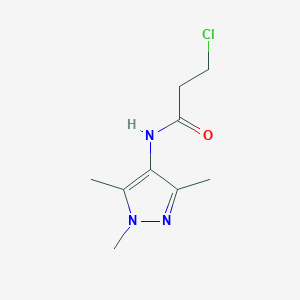
2-Methoxypyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-Methoxypyrimidine-5-carbaldehyde is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. The methoxy group at the second position and the carbaldehyde group at the fifth position are key functional groups that influence the reactivity and properties of this compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with potential for various substituents that affect the overall geometry and electronic configuration. For example, the structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde shows a polarized electronic structure and forms a three-dimensional hydrogen-bonded framework . This suggests that 2-methoxypyrimidine-5-carbaldehyde could also engage in hydrogen bonding, influencing its crystalline structure and stability.
Chemical Reactions Analysis
Pyrimidine carbaldehydes can undergo a variety of chemical reactions. For instance, they can be used as electrophiles in nucleophilic substitution reactions to yield trisubstituted indole derivatives . They can also participate in condensation reactions with amines to form complex heterocyclic compounds . These reactions highlight the versatility of pyrimidine carbaldehydes in synthetic chemistry, which would likely extend to 2-methoxypyrimidine-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 2-methoxypyrimidine-5-carbaldehyde are influenced by their functional groups. The presence of a methoxy group can affect the compound's solubility and boiling point, while the carbaldehyde group can make it a candidate for further oxidation or reduction reactions. The hydrogen-bonded structures observed in some pyrimidine carbaldehydes suggest that 2-methoxypyrimidine-5-carbaldehyde may also exhibit significant intermolecular interactions, which can impact its melting point and solubility .
Applications De Recherche Scientifique
Hydrogen-Bonded Frameworks and Sheets
2-Methoxypyrimidine-5-carbaldehyde, as part of other complex molecules, contributes to the formation of unique structures in crystallography. Molecules containing this compound exhibit polarized electronic structures and can form distinct hydrogen-bonded frameworks and sheets. For instance, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is linked into sheets by hydrogen bonds, demonstrating its potential in structural chemistry (Low et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines
This compound plays a role in the synthesis of pyrido[2,3-d]pyrimidines and related derivatives. It acts as a precursor in chemical reactions, leading to the formation of these complex structures, demonstrating its utility in organic synthesis (Perandones & Soto, 1998).
Rearrangement in Organic Synthesis
2-Methoxypyrimidine-5-carbaldehyde is involved in thermal rearrangement processes. Such rearrangements are key in organic synthesis, indicating the compound's significance in creating new molecular structures (Brown & Lee, 1970).
Radiopharmaceuticals
A method has been developed for the ^14C labeling of 2-methoxypyrimidine-5-carbaldehyde. This indicates its potential application in the field of radiopharmaceuticals, where radioactive labeling is crucial for tracking and studying the behavior of molecules in biological systems (Murthy & Ullas, 2009).
Photophysical Properties Study
Research on similar compounds, such as 1-methoxypyrene-2-carbaldehyde, shows the potential of 2-Methoxypyrimidine-5-carbaldehyde in studying photophysical properties, particularly excited state intramolecular proton transfer phenomena (Yin et al., 2016).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
2-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUNNHMVZFFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389971 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidine-5-carbaldehyde | |
CAS RN |
90905-32-1 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

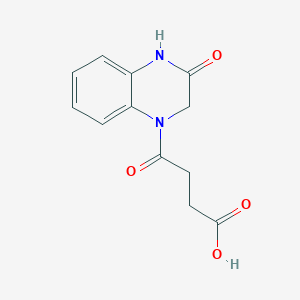
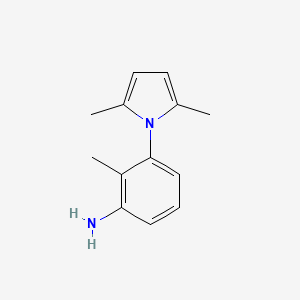

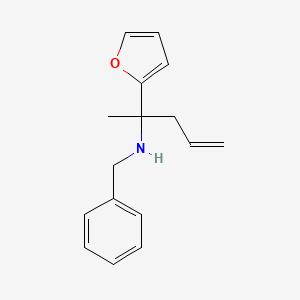

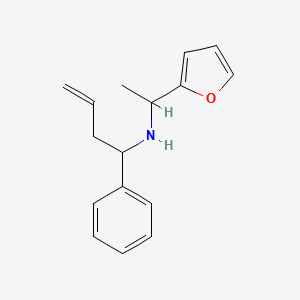

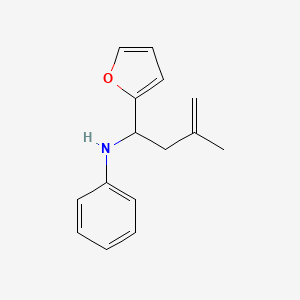
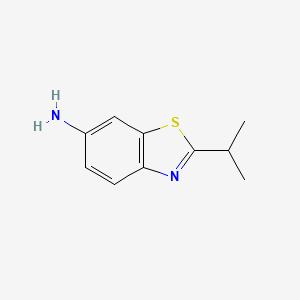
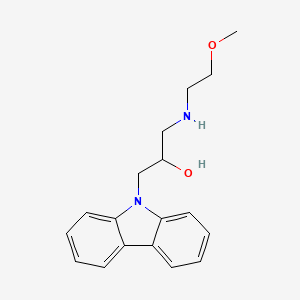
![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
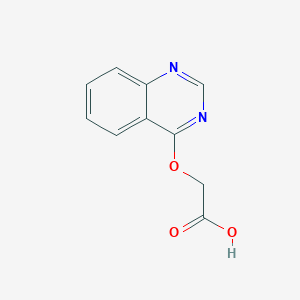
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
